4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate
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Overview
Description
4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C18H13NO5 It is characterized by the presence of a nitrophenyl group and a naphthalen-2-yloxy group attached to an acetate moiety
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a probe in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate typically involves the esterification of 4-nitrophenol with 2-(naphthalen-2-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-(naphthalen-2-yloxy)acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Substituted nitrophenyl derivatives.
Hydrolysis: 4-nitrophenol and 2-(naphthalen-2-yloxy)acetic acid.
Reduction: 4-aminophenyl 2-(naphthalen-2-yloxy)acetate.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate is largely dependent on its chemical structure. The nitrophenyl group can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The naphthalen-2-yloxy moiety may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, thereby influencing its biological activity .
Comparison with Similar Compounds
4-Nitrophenyl acetate: Lacks the naphthalen-2-yloxy group, making it less hydrophobic.
2-(Naphthalen-2-yloxy)acetic acid: Lacks the nitrophenyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness: 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate is unique due to the combination of the nitrophenyl and naphthalen-2-yloxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-nitrophenyl) 2-naphthalen-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-18(24-16-9-6-15(7-10-16)19(21)22)12-23-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBXPWVVFBRRBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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